molecular formula C23H21ClN2O4 B12008097 N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide CAS No. 521952-28-3

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide

Cat. No.: B12008097
CAS No.: 521952-28-3
M. Wt: 424.9 g/mol
InChI Key: HAKGWMSXEMJGCX-AFUMVMLFSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, an ethoxy group, and a benzylidene-hydroxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide typically involves the condensation of 4-hydroxybenzohydrazide with an aldehyde derivative. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)nonanohydrazide
  • N’-benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

CAS No.

521952-28-3

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C23H21ClN2O4/c1-2-29-22-13-17(14-25-26-23(28)18-6-10-20(27)11-7-18)5-12-21(22)30-15-16-3-8-19(24)9-4-16/h3-14,27H,2,15H2,1H3,(H,26,28)/b25-14+

InChI Key

HAKGWMSXEMJGCX-AFUMVMLFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)O)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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